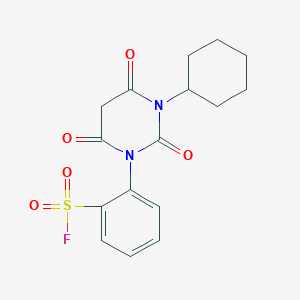
2-(3-Cyclohexyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzene-1-sulfonyl fluoride
Cat. No. B8616983
Key on ui cas rn:
59651-57-9
M. Wt: 368.4 g/mol
InChI Key: RQRAFOLFXJQTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04042397
Procedure details


A mixture of N-cyclohexyl-N'-(2-fluorosulphonylphenyl) urea (300 g, 1 mole), malonic acid (156 g, 1 mole) and acetylchloride (427 ml, 6 moles) was refluxed for 4 hours with stirring, cooled to room temperature, poured into water (4.25 l) and stirred for 1 hour to decompose the excess of acetylchloride. Then the 1-cyclohexyl-3-(2-fluorosulphonylphenyl)barbituric acid formed was added with portions and with stirring to 1N ammoniumhydroxide (5 l, 5 moles). After the last addition, stirring was continued for still an hour. Some insoluble material was filtered off and the filtrate was carefully acidified with 6N sulphuric acid (835 ml) whilst cooling by the addition of crushed ice. After 1 hour the precipitate was collected, digested with water (2.5 l), filtered off and dried, yielding 180-270 g of a product containing 69-81% of the desired barbituric acid (by titration of the CH2), the remaining 19-31% consisting mainly of 1-cyclohexyl-2-acetyl-3-(2-sulphamoylphenyl)barbituric acid, as determined by TLC and NMR.





Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[S:17]([F:20])(=[O:19])=[O:18])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:21](O)(=[O:26])[CH2:22][C:23](O)=[O:24].C(Cl)(=O)C>O>[CH:1]1([N:7]2[C:21](=[O:26])[CH2:22][C:23](=[O:24])[N:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[S:17]([F:20])(=[O:19])=[O:18])[C:8]2=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)NC(=O)NC1=C(C=CC=C1)S(=O)(=O)F
|
|
Name
|
|
|
Quantity
|
156 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
427 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
4.25 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 4 hours
|
|
Duration
|
4 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)N1C(=O)N(C(=O)CC1=O)C1=C(C=CC=C1)S(=O)(=O)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
